p-Bromophenyl heptyl ketone

描述

Synthesis Analysis

The synthesis of related bromophenyl ketones involves various strategies, including palladium-catalyzed coupling reactions and photoinduced radical cleavage mechanisms. For instance, the synthesis of 5-bromo-2-hydroxyphenyl methyl ketone derivatives is achieved through condensation reactions, demonstrating the versatility of bromophenyl ketones in forming complex structures (Zheng Chang-zheng, 2011). Additionally, the palladium-catalyzed cross-coupling reactions of enol acetates of α-bromo ketones with various organoboron compounds illustrate a facile method for ketone synthesis under neutral conditions, highlighting the importance of p-bromophenyl ketones in organic synthesis (Shigeru Abe et al., 1992; R. Wittenberg et al., 2003).

Molecular Structure Analysis

The molecular structure of bromophenyl ketones can be complex and varied, often determined using X-ray diffraction (XRD) and other spectroscopic methods. For example, the crystal structure of a bromophenyl ketone derivative revealed a monoclinic crystal system, providing insights into the spatial arrangement and bonding within these molecules (Zheng Chang-zheng, 2011).

Chemical Reactions and Properties

Bromophenyl ketones participate in a variety of chemical reactions, including photoinduced radical cleavage and nucleophilic displacement, which are crucial for further functionalization and application in synthesis (P. Wagner et al., 1996). These reactions underscore the reactivity of the bromine atom and the ketone functionality, enabling the construction of complex molecules.

科学研究应用

1. Material Science: pH-Switchable and Self-healable Hydrogels

- Summary of the Application : p-Bromophenyl heptyl ketone can be used in the creation of stimuli-responsive hydrogels. These hydrogels use dynamic covalent bonds (DCBs) as cross-links, exhibiting the stimuli-responsibility of physical gels and stability of chemical gels .

- Methods of Application : The polymers for these hydrogels are prepared using commercially available diacetone acrylamide (DAAM) by a reversible addition–fragmentation chain transfer (RAFT) polymerization technique. These polymers can react with hexanedihydrazide to yield hydrogels .

- Results or Outcomes : The mechanics, flexible properties, and gelator concentration of the hydrogels can be tuned by varying the ratio of DAAM. The hydrogels possess self-healing ability without any external stimuli and undergo switchable sol–gel transition by the alternation of pH .

2. Organic Synthesis: Deacylative Transformations

- Summary of the Application : Ketones, including p-Bromophenyl heptyl ketone, are prevalent in feedstock chemicals, natural products, and pharmaceuticals. They can offer strategic bond disconnections in the synthesis of complex bioactive molecules .

- Methods of Application : The specific methods of application in organic synthesis are not detailed in the source .

- Results or Outcomes : The outcomes of these transformations could potentially aid in the synthesis of complex bioactive molecules .

安全和危害

P-Bromophenyl heptyl ketone may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

未来方向

The future directions for p-Bromophenyl heptyl ketone could involve further exploration of its transesterification potential . The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance suggests that there may be a variety of different approaches to explore .

属性

IUPAC Name |

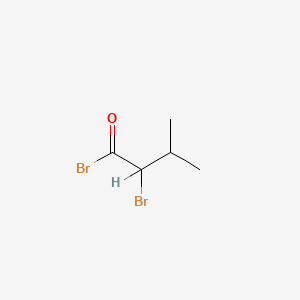

1-(4-bromophenyl)octan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrO/c1-2-3-4-5-6-7-14(16)12-8-10-13(15)11-9-12/h8-11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCHXDWPJPADAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00223237 | |

| Record name | p-Bromophenyl heptyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Bromophenyl heptyl ketone | |

CAS RN |

7295-48-9 | |

| Record name | 1-(4-Bromophenyl)-1-octanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7295-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Bromophenyl heptyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007295489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Bromophenyl heptyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-](/img/structure/B1266780.png)